(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-3-6-16(12,13)8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLQRUHBXYASQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Intermediate Formation
The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine as the primary starting material. This amine reacts with benzenesulfonyl chloride in a basic aqueous medium, typically using sodium carbonate (Na₂CO₃) to maintain a pH of 8–9. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in benzenesulfonyl chloride, displacing the chloride ion and forming N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (Figure 1).
Key Conditions
| Step | Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|
| 1 | Benzenesulfonyl chloride | H₂O/THF | 25°C | 16–24h | N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
| Step | Reagent | Solvent | Catalyst | Temperature | Time | Product |
|---|---|---|---|---|---|---|
| 2 | 2-Bromoacetonitrile | DMF | LiH | 60–80°C | 12–18h | This compound |
Alternative Methodologies and Modifications
Sulfonyl Chloride Route
Patent disclosures describe an alternative pathway starting with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride . This intermediate reacts directly with sodium cyanomethylide (generated in situ from acetonitrile and NaH) to yield the target compound.
Advantages
Challenges
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Sodium cyanomethylide | THF | NaH | 0–5°C | 45% |
One-Pot Synthesis
Recent advancements propose a one-pot method combining sulfonation and cyanomethylation. 2,3-Dihydro-1,4-benzodioxin-6-amine is treated with chlorosulfonic acid to form the sulfonyl chloride in situ, followed by immediate reaction with trimethylsilyl cyanide (TMSCN) . This approach reduces purification steps but requires stringent temperature control (-10 to 0°C).
Conditions
Analytical Characterization
Synthesized batches are validated using:
-
¹H-NMR : Peaks at δ 4.3–4.5 ppm (dioxan methylene) and δ 3.1–3.3 ppm (sulfonyl-CH₂CN).
-
IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1350–1150 cm⁻¹ (S=O).
Industrial-Scale Considerations
Large-scale production faces challenges in:
Chemical Reactions Analysis
(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or aryl halides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to yield corresponding sulfonic acids or amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile serves as a building block in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple types of chemical reactions, making it valuable for developing new materials and specialty chemicals .
Biology
The biological applications of this compound are noteworthy:
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential therapeutic applications in managing conditions like type 2 diabetes and Alzheimer's disease .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique structural properties make it suitable for various formulations and chemical processes .
Case Study 1: Enzyme Inhibition
A study conducted on novel sulfonamides derived from (2,3-Dihydro-1,4-benzodioxin-6-amine) revealed that these compounds exhibited varying degrees of inhibitory activity against α-glucosidase. The results indicated that certain derivatives could serve as potential therapeutic agents for type 2 diabetes management due to their ability to modulate glucose absorption .
Case Study 2: Molecular Docking Studies
In another investigation involving molecular docking studies, researchers explored the binding interactions between this compound and target enzymes. The computational predictions aligned with experimental data, reinforcing the compound's potential as an enzyme inhibitor .
Comparative Analysis with Related Compounds
The following table compares this compound with related compounds that share structural features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzodioxin Sulfonamides | Contains benzodioxin and sulfonamide groups | Known for antimicrobial properties |
| 2-Methylbenzodioxin | Methyl substitution on benzodioxin | Exhibits enhanced lipophilicity |
| 1,4-Benzodioxin Derivatives | Variations in substituents on benzodioxin | Potential anticancer agents |
This comparison highlights the diversity within the benzodioxin class and underscores the unique attributes of this compound .
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antibacterial activity or enzyme regulation.
Comparison with Similar Compounds
Research and Application Insights
- Synthetic Utility: The sulfonyl-acetonitrile group in the target compound serves as a reactive handle for synthesizing more complex molecules, such as thiazoles or amino acid conjugates .
- Safety and Handling : Safety data for many analogues (e.g., CAS 499771-17-4) emphasize standard precautions for nitriles, including avoiding inhalation and skin contact . For the target compound, safety documentation may require direct inquiry from suppliers .
Biological Activity
(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile, with the chemical formula C10H9NO4S and CAS number 881044-61-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzodioxin moiety and a sulfonyl group. Its molecular weight is approximately 239.25 g/mol. The structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This prevents substrate binding and subsequent catalytic activity.
- Protein Interactions : It may also interact with proteins involved in critical biological pathways, potentially affecting cellular signaling and metabolic processes.
Anticancer Activity
Studies have suggested that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating potent activity against HeLa cells, a cervical cancer cell line. The most effective derivatives in related studies achieved IC50 values as low as 10.46 μM/mL .
Antidiabetic Potential
Research has highlighted the potential of this compound as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism. Compounds with similar structures demonstrated significant inhibition at concentrations around 52.54 μM .
Interaction with DNA
Molecular docking studies suggest that this compound may bind to DNA, displacing intercalators like ethidium bromide from DNA complexes. This suggests potential applications in targeting DNA for therapeutic purposes .
Synthesis and Evaluation
A study focused on synthesizing new derivatives of benzodioxin compounds, including this compound, evaluated their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. The results indicated promising inhibitory activities, suggesting further exploration for therapeutic applications in diabetes and neurodegenerative diseases .
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzodioxin Sulfonamides | Contains benzodioxin and sulfonamide groups | Known for antimicrobial properties |
| 2-Methylbenzodioxin | Methyl substitution on benzodioxin | Exhibits enhanced lipophilicity |
| 1,4-Benzodioxin Derivatives | Variations in substituents on benzodioxin | Potential anticancer agents |
This table illustrates how this compound stands out due to its specific functional groups which may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine intermediates. For example, reacting the amine with a sulfonyl chloride derivative (e.g., acetonitrile-linked sulfonyl chloride) under dynamic pH control (pH 9–10) in aqueous Na₂CO₃ or using acetonitrile as a solvent at elevated temperatures (60°C) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of reagents like DIEA (N,N-diisopropylethylamine) to improve yields .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectral techniques:
- ¹H NMR : Peaks for the benzodioxin ring (δ 4.2–4.3 ppm for methylene groups), sulfonyl protons (δ 3.8–4.0 ppm), and acetonitrile moiety (δ ~2.5 ppm) .
- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .
- Elemental Analysis (CHN) : Validate empirical formula consistency (e.g., C₁₁H₁₁NO₅S) .
Q. What solvent systems are compatible with this compound for solubility studies?
- Methodological Answer : Polar aprotic solvents like acetonitrile, DMF, or DMSO are effective due to the compound’s sulfonyl and nitrile groups. Phase solubility studies in acetonitrile with salts (e.g., KI) can be conducted at 283–333 K to assess temperature-dependent solubility .
Advanced Research Questions
Q. How does the electronic nature of the sulfonylacetonitrile group influence biological activity in enzyme inhibition assays?
- Methodological Answer : The sulfonyl group enhances electrophilicity, potentially improving binding to enzyme active sites. For example, derivatives of 2,3-dihydro-1,4-benzodioxin-6-ylsulfonamide show inhibitory activity against α-glucosidase and acetylcholinesterase. Assays involve pre-incubating the compound with enzymes (e.g., lipoxygenase) and monitoring substrate conversion via UV-Vis spectroscopy at 234 nm . Dose-response curves (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) can elucidate structure-activity relationships (SAR) .
Q. What strategies resolve low yields in N-substituted sulfonamide derivatives of this compound?
- Methodological Answer : Low yields often arise from steric hindrance during alkylation. Strategies include:
- Using LiH as a catalyst in DMF to enhance nucleophilicity of the sulfonamide nitrogen .
- Introducing electron-withdrawing substituents on the aryl halide to facilitate SN2 mechanisms .
- Purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) to isolate products .
Q. How can computational modeling predict the compound’s metabolic stability or toxicity?
- Methodological Answer : Tools like ADMET Predictor™ or SwissADME can estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints. Focus on the sulfonylacetonitrile moiety’s susceptibility to hydrolysis or glutathione conjugation. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. What contradictions exist in spectral data for structurally similar benzodioxin derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., benzodioxin methylene protons) may arise from solvent polarity or tautomerism. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
